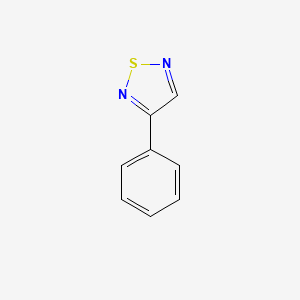

3-Phenyl-1,2,5-thiadiazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

4057-62-9 |

|---|---|

Molecular Formula |

C8H6N2S |

Molecular Weight |

162.21 g/mol |

IUPAC Name |

3-phenyl-1,2,5-thiadiazole |

InChI |

InChI=1S/C8H6N2S/c1-2-4-7(5-3-1)8-6-9-11-10-8/h1-6H |

InChI Key |

UNEXGUNKELZLTG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSN=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,5 Thiadiazoles

General Synthetic Routes to Monocyclic 1,2,5-Thiadiazoles

General strategies for constructing the monocyclic 1,2,5-thiadiazole (B1195012) core often involve the reaction of a four-atom fragment containing two carbon and two nitrogen atoms (N-C-C-N) with a sulfur-donating reagent.

A well-established and common approach for the synthesis of 1,2,5-thiadiazoles involves the cyclization of 1,2-diamines (also known as α-diamines) or vicinal dioximes with sulfur chlorides. google.comchemicalbook.com The reaction is typically carried out by treating the precursor with sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂) in an inert solvent such as dimethylformamide (DMF), benzene (B151609), or tetrahydrofuran. google.com The reaction with 1,2-diamines is often preferred for producing 1,2,5-thiadiazoles with hydrogen atoms at the 3 and/or 4 positions, as the use of the corresponding dioximes can lead to mixtures and side reactions. google.com For instance, the parent 1,2,5-thiadiazole can be prepared from ethylenediamine (B42938) and sulfur monochloride. google.comchemicalbook.com Similarly, 3,4-dimethyl-1,2,5-thiadiazole (B3032850) is obtained from 2,3-diaminobutane and SCl₂. chemicalbook.com

The reaction of vicinal dioximes with sulfur monochloride and pyridine (B92270) in acetonitrile (B52724) can be controlled to selectively produce either 1,2,5-thiadiazoles or their corresponding 1,2,5-thiadiazole 2-oxides, depending on the reaction temperature. daneshyari.comresearchgate.net These N-oxides can subsequently be converted to the parent thiadiazoles in high yields. daneshyari.comresearchgate.net

Table 1: Synthesis of 1,2,5-Thiadiazoles from Diamines and Dioximes This table summarizes representative examples of 1,2,5-thiadiazole synthesis from common precursors.

| Precursor | Reagent(s) | Solvent | Product | Reference(s) |

| Ethane-1,2-diamine dihydrochloride | S₂Cl₂ | DMF | 1,2,5-Thiadiazole | google.com |

| 1,2-Diaminopropane dihydrochloride | S₂Cl₂ | DMF | 3-Methyl-1,2,5-thiadiazole | google.com |

| Dimethylglyoxime | S₂Cl₂ | DMF | 3,4-Dimethyl-1,2,5-thiadiazole | google.com |

| Diaminoglyoxime | S₂Cl₂ / Pyridine | Acetonitrile | consensus.appgoogle.comCurrent time information in Bangalore, IN.Thiadiazolo[3,4-c] consensus.appgoogle.comCurrent time information in Bangalore, IN.thiadiazole | daneshyari.com |

A significant method for preparing aryl-substituted 1,2,5-thiadiazoles involves the reaction of alkyl aryl ketoximes with tetrasulfur tetranitride (S₄N₄). rsc.orgrsc.org This reaction, typically conducted in refluxing p-dioxane, allows for the synthesis of 3-aryl- and 3-alkyl-4-aryl-1,2,5-thiadiazoles in moderate yields. rsc.org The ketoxime starting material must possess at least two hydrogen atoms on the α-carbon relative to the oxime group. rsc.org This approach provides a direct route to compounds structurally related to 3-phenyl-1,2,5-thiadiazole. For example, the reaction of certain α-halo alkyl aryl ketoximes with S₄N₄ can lead exclusively to 3-aryl-1,2,5-thiadiazoles. thieme-connect.de A more reactive variant of the reagent, the tetrasulfur tetranitride antimony(V) chloride complex (S₄N₄•SbCl₅), has also been employed to facilitate these transformations. clockss.org

Table 2: Synthesis from Alkyl Aryl Ketoximes and S₄N₄ This table shows examples of 1,2,5-thiadiazoles prepared via the S₄N₄-mediated reaction of ketoximes.

| Ketoxime Precursor | Reagent | Conditions | Product | Reference(s) |

| Alkyl aryl ketoximes (with α-hydrogens) | S₄N₄ | p-Dioxane, reflux | 3-Substituted and 3,4-disubstituted 1,2,5-thiadiazoles | rsc.org |

| 5-Amino-3-arylisoxazoles | S₄N₄•SbCl₅ | Toluene (B28343), 100°C | 3-Aryl-1,2,5-thiadiazole-4-carboxamides | clockss.org |

The construction of the 1,2,5-thiadiazole ring via condensation reactions fundamentally involves the formation of two S-N bonds and one N-C bond, or variations thereof, to close the five-membered ring. In the reaction of 1,2-diamines with sulfur chlorides, the mechanism is a direct cyclization where the sulfur reagent acts as an S¹⁺ or S²⁺ synthon, bridging the two nitrogen atoms of the diamine. google.com

When starting from other precursors, the mechanistic pathway can be more complex. For example, the reaction of diaminomaleonitrile (B72808) with thionyl chloride to yield 1,2,5-thiadiazole-3,4-dicarbonitrile (B1275684) is believed to proceed through a monosulfinylamine intermediate. chemicalbook.com In the ring transformation of other heterocycles, the mechanism often involves a nucleophilic attack, ring opening of the starting heterocycle, and subsequent recyclization into the more stable 1,2,5-thiadiazole system. For instance, the conversion of 4-substituted 5H-1,2,3-dithiazoles with primary amines is proposed to occur via nucleophilic addition of the amine, followed by ring opening and subsequent ring closure with the elimination of hydrogen sulfide. encyclopedia.pub

The 1,2,5-thiadiazole ring can be synthesized by the chemical transformation of other pre-existing heterocyclic rings. While some of these reactions may have limited scope, they provide interesting and alternative pathways to the target structure. thieme-connect.de

Documented examples include the formation of 1,2,5-thiadiazoles from:

Isoxazoles : 5-Amino-3-arylisoxazoles react with tetrasulfur tetranitride antimony(V) chloride complex (S₄N₄•SbCl₅) in toluene to afford 3-aryl-1,2,5-thiadiazole-4-carboxamides. clockss.org

1,2,3-Dithiazoles : 4-Substituted 5H-1,2,3-dithiazoles can be converted to 1,2,5-thiadiazoles upon treatment with primary amines. encyclopedia.pub

N-Alkylpyrroles : These compounds can undergo cycloaddition reactions with trithiazyl trichloride (B1173362) to yield 1,2,5-thiadiazole derivatives. thieme-connect.de

This strategy of ring transformation highlights the thermodynamic stability of the aromatic 1,2,5-thiadiazole ring system, which can serve as a driving force for these reactions.

Directed Approaches for Phenyl-Substituted 1,2,5-Thiadiazoles

For the specific synthesis of phenyl-substituted 1,2,5-thiadiazoles, more directed methods are employed that incorporate the phenyl group into the starting material, ensuring its presence in the final heterocyclic product.

A versatile method for preparing 4-substituted 1,2,5-thiadiazol-3-ols involves the reaction of α-amino acid amides (2-aminoacetamides) with sulfur-containing reagents like thionyl chloride (SOCl₂) or sulfur monochloride (S₂Cl₂). chemicalbook.comthieme-connect.de This reaction provides a direct route to thiadiazoles bearing a substituent at the 4-position, which can be a phenyl group.

An optimization study for the preparation of 4-phenyl-1,2,5-thiadiazol-3-ol from phenylglycinamide hydrobromide (1-amino-1-phenylacetamide hydrobromide) identified sulfur monochloride in DMF at 60°C as the condition providing the best yield (95%). thieme-connect.de However, using thionyl chloride in solvents like acetonitrile was noted to produce a cleaner reaction, albeit with potentially lower yields. thieme-connect.de This method is particularly valuable as it directly installs a phenyl group onto the thiadiazole core, creating a key precursor for derivatives of this compound.

Table 3: Synthesis of 4-Substituted 1,2,5-Thiadiazol-3-ols This table presents data on the synthesis of 1,2,5-thiadiazol-3-ols from various 2-aminoacetamides, based on published results. thieme-connect.de

| R¹ Substituent in Precursor | Reagent(s) | Conditions | Yield (%) |

| Phenyl (Ph) | S₂Cl₂ | DMF, 60°C, 5 h | 95 |

| Isopropyl (iPr) | PhNSO | Pyridine, 90°C, 16 h | 42 |

| Methyl (Me) | PhNSO | Pyridine, 90°C, 16 h | 22 |

| Hydrogen (H) | S₂Cl₂ | DMF, 20°C, 5 h | 40–60 (crude) |

| Ethyl (Et) | S₂Cl₂ | DMF, 20°C, 5 h | 40–60 (crude) |

| Propyl (Pr) | S₂Cl₂ | DMF, 20°C, 5 h | 40–60 (crude) |

| Butyl (Bu) | S₂Cl₂ | DMF, 20°C, 5 h | 40–60 (crude) |

Oxidative Ring Contractions as a Pathway to Phenyl-1,2,5-Thiadiazole Derivatives

A notable method for synthesizing 1,2,5-thiadiazole derivatives involves the oxidative ring contraction of larger heterocyclic systems. researchgate.netmdpi.comhw.ac.uk For instance, the treatment of 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) results in a ring contraction to yield a phenyl-substituted 1,2,5-thiadiazole derivative. researchgate.netmdpi.comhw.ac.uk

This reaction transforms the six-membered thiadiazine ring into a five-membered 1,2,5-thiadiazol-3(2H)-one 1,1-dioxide. researchgate.netmdpi.comhw.ac.uk Specifically, 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one, when treated with m-CPBA in dichloromethane, yields 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide with a 29% yield. mdpi.comhw.ac.uk The structure of this product has been confirmed through single-crystal X-ray diffraction analysis. researchgate.netmdpi.comhw.ac.uk

More recently, a photochemically mediated oxidative ring contraction of 1,2,6-thiadiazines has been reported to produce 1,2,5-thiadiazol-3(2H)-one 1-oxides under ambient conditions. mdpi.comhw.ac.uk This process is believed to proceed through a [3+2] cycloaddition, forming an endoperoxide intermediate which then undergoes ring contraction. mdpi.comhw.ac.uk

Synthesis of Oxidized Phenyl-Substituted 1,2,5-Thiadiazoles (Specifically 1,1-Dioxides)

The synthesis of 1,2,5-thiadiazole 1,1-dioxides, a class of S-oxidized thiadiazoles, can be achieved through several routes. mdpi.comresearchgate.net One common strategy involves the oxidation of a pre-existing 1,2,5-thiadiazole ring. researchgate.net Another significant method is the condensation of 1,2-dicarbonyl compounds with sulfamide (B24259). researchgate.net

For the synthesis of phenyl-substituted derivatives, a key reaction is the condensation of an α-ketoester with sulfamide. For example, 3-hydroxy-4-phenyl-1,2,5-thiadiazole-1,1-dioxide can be synthesized by reacting ethyl phenylglyoxylate (B1224774) with sulfamide in the presence of sodium ethoxide. prepchem.com The reaction mixture is refluxed overnight, and after workup and acidification, the desired product is obtained. prepchem.com

The reaction of 3-methyl-4-phenyl-1,2,5-thiadiazole 1,1-dioxide (TMP) with ethanol (B145695) has also been studied, demonstrating the reactivity of the C=N double bond in these systems. cdnsciencepub.com This addition reaction can be monitored by UV spectroscopy. cdnsciencepub.com

| Starting Material(s) | Reagents | Product | Yield | Ref |

| 3,5-Diphenyl-4H-1,2,6-thiadiazin-4-one | m-CPBA, DCM | 2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide | 29% | mdpi.comhw.ac.uk |

| Ethyl phenylglyoxylate, Sulfamide | Sodium ethoxide, Ethanol | 3-Hydroxy-4-phenyl-1,2,5-thiadiazole-1,1-dioxide | 40% | prepchem.com |

Specific Reaction Pathways for Substituted 1,2,5-Thiadiazoles

Beyond phenyl-substituted derivatives, various other functionalized 1,2,5-thiadiazoles are of interest. This section outlines the synthesis of specific substituted 1,2,5-thiadiazoles.

Synthesis of 3-Amino-4-azido-1,2,5-thiadiazole

The synthesis of azido-substituted thiadiazoles often involves the reaction of a suitable precursor with an azide (B81097) source. While the direct synthesis of 3-amino-4-azido-1,2,5-thiadiazole is not detailed in the provided context, related syntheses of other azido-heterocycles can provide insight. For instance, the synthesis of 5-amino-1,2,3-triazole-containing 2,1,3-benzothiadiazoles has been achieved through an azide-nitrile cycloaddition followed by a Buchwald-Hartwig reaction. nih.gov This suggests that similar cycloaddition strategies could potentially be employed for the synthesis of azido-1,2,5-thiadiazoles.

Synthesis of 1,2,5-Thiadiazole-3,4-dithiol

Complexes of the ligand 1,2,5-thiadiazole-3,4-dithiol have been prepared and are noted as potential precursors for new molecular conductors. rsc.orgrsc.org The synthesis of this dithiol ligand is a key step in accessing these materials. While the specific synthetic route to 1,2,5-thiadiazole-3,4-dithiol is not explicitly detailed in the provided search results, the preparation of its metal complexes underscores its importance in materials science. rsc.orgrsc.org

Formation of 4-Substituted 3-Chloro-1,2,5-thiadiazoles from Monosubstituted Glyoximes

A one-pot synthesis method has been developed for the preparation of 4-substituted 3-chloro-1,2,5-thiadiazoles from monosubstituted glyoximes and sulfur monochloride. lookchem.comresearchgate.net This reaction provides a direct route to these chlorinated thiadiazole derivatives. Another approach involves the treatment of 5-substituted-4-chloro-1,2,3-dithiazolium chlorides with aqueous ammonia, which converts them into the corresponding 4-substituted-3-chloro-1,2,5-thiadiazoles. researchgate.net

| Starting Material | Reagents | Product | Ref |

| Monosubstituted glyoximes | Sulfur monochloride | 4-Substituted 3-chloro-1,2,5-thiadiazoles | lookchem.comresearchgate.net |

| 5-Substituted-4-chloro-1,2,3-dithiazolium chlorides | Aqueous ammonia | 4-Substituted-3-chloro-1,2,5-thiadiazoles | researchgate.net |

Reactivity Profiles and Mechanistic Investigations of 1,2,5 Thiadiazoles

Intrinsic Ring Stability and Pathways for Degradation

The aromatic character of the 1,2,5-thiadiazole (B1195012) ring imparts considerable stability, yet it is susceptible to degradation under specific energetic conditions, such as heat and light, or through chemical reactions that lead to the cleavage of the heterocyclic ring.

The 1,2,5-thiadiazole ring system is noted for its high degree of aromaticity, which contributes to its significant thermal stability. thieme-connect.dechemicalbook.com The parent compound, 1,2,5-thiadiazole, is stable at temperatures up to 220°C. thieme-connect.de However, this stability does not always extend to photochemical conditions. Substituted 1,2,5-thiadiazoles can undergo photochemical degradation. A notable example is 3,4-diphenyl-1,2,5-thiadiazole, which, upon irradiation in an ether solution, undergoes slow decomposition. thieme-connect.de This photolytic cleavage results in the fragmentation of the heterocyclic ring, yielding benzonitrile and elemental sulfur. chemicalbook.com The process involves the breaking of two ring bonds to produce the observed nitrile and sulfur products.

Table 1: Decomposition of Phenyl-Substituted 1,2,5-Thiadiazole

| Compound | Condition | Products | Citation |

|---|

Despite its general stability, the 1,2,5-thiadiazole ring can be cleaved under specific reductive or oxidative conditions, serving as a synthetic precursor to 1,2-difunctional systems. thieme-connect.de This reactivity has been exploited in organic synthesis. For instance, reductive cleavage of the ring can be achieved using powerful reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), which desulfurizes the ring to yield 1,2-diamino compounds. thieme-connect.deresearchgate.net Conversely, oxidative ring cleavage can be accomplished under more aggressive oxidizing conditions to produce 1,2-diones. thieme-connect.de Nucleophilic attack, particularly by organometallic reagents like Grignard and organolithium compounds, typically occurs at the ring sulfur atom, instigating ring cleavage and the formation of a 1,2-diimine system. thieme-connect.de

High-temperature thermolysis provides another pathway for the degradation of the 1,2,5-thiadiazole ring. This process generally results in the extrusion of sulfur and the formation of nitriles. researchgate.net Gas-phase thermolysis experiments with 1,2,5-thiadiazole precursors have shown that they consistently decompose to yield sulfur and the corresponding nitrile. researchgate.net This decomposition pathway has been invoked to involve triplet states of the molecule. researchgate.net In the case of oxidized derivatives, such as 1,2,5-thiadiazole 1,1-dioxides, elevated temperatures lead to the liberation of sulfur dioxide (SO₂) and the formation of two nitrile groups. nih.govmdpi.com This reaction has been effectively applied in the gram-scale preparation of various dinitriles. nih.gov

Table 2: Thermal Decomposition Products of 1,2,5-Thiadiazole Derivatives

| Reactant | Condition | Key Products | Extruded Species | Citation |

|---|---|---|---|---|

| 1,2,5-Thiadiazoles | High-temperature thermolysis | Corresponding Nitriles | Sulfur (S) | researchgate.net |

Electrophilic and Nucleophilic Reactivity of the 1,2,5-Thiadiazole Ring

The 1,2,5-thiadiazole ring, including its phenyl-substituted derivatives, exhibits a distinct reactivity profile characterized by a general resistance to electrophilic attack and a susceptibility to nucleophilic attack at several positions. This behavior is a consequence of the electronic nature of the heterocyclic system.

Overview of Limited Electrophilic Substitution Reactions (e.g., Deuteration, Halogenation, Chloromethylation)

The 1,2,5-thiadiazole ring is notably unreactive towards electrophilic substitution reactions due to the electron-withdrawing nature of the nitrogen and sulfur atoms, which deactivates the carbon atoms of the ring. researchgate.net However, under specific conditions, some electrophilic substitutions have been achieved.

Deuteration: Electrophilic deuteration of the 1,2,5-thiadiazole ring has been reported, indicating that hydrogen exchange is possible, albeit under forcing conditions that reflect the ring's low reactivity towards electrophiles. researchgate.net

Halogenation: Direct halogenation of the unsubstituted 1,2,5-thiadiazole ring is challenging. However, the presence of activating groups can facilitate substitution. For instance, the electron-rich 1,2,5-thiadiazol-3-amine undergoes nuclear halogenation with bromine or chlorine in glacial acetic acid to yield the corresponding 4-halo-1,2,5-thiadiazol-3-amines in good yields (64–66%). thieme-connect.de This suggests that while the parent ring is inert, appropriately substituted derivatives can undergo electrophilic halogenation.

Chloromethylation: Despite the general resistance to electrophilic attack, 1,2,5-thiadiazole has been shown to undergo chloromethylation, a reaction that introduces a chloromethyl group onto the ring. researchgate.netnih.gov This reaction is a notable exception to the ring's general inertness and provides a pathway for further functionalization.

| Reaction | Reagents and Conditions | Substrate | Product | Yield | Reference |

|---|---|---|---|---|---|

| Halogenation | Br2 or Cl2, glacial acetic acid | 1,2,5-Thiadiazol-3-amine | 4-Halo-1,2,5-thiadiazol-3-amine | 64-66% | thieme-connect.de |

| Chloromethylation | Not specified | 1,2,5-Thiadiazole | Chloromethylated 1,2,5-thiadiazole | Not specified | researchgate.netnih.gov |

Nucleophilic Attack at the Ring Sulfur Atom

A primary mode of reactivity for mononuclear 1,2,5-thiadiazoles involves nucleophilic attack at the sulfur atom. thieme-connect.de Strong nucleophiles, such as organolithium and Grignard reagents, typically attack the electrophilic sulfur atom, leading to the cleavage of the S-N bond. researchgate.netthieme-connect.de This ring-opening reaction results in the formation of a 1,2-diimine intermediate, which can be further manipulated synthetically. thieme-connect.de The propensity for this pathway is driven by the accessibility and electrophilicity of the sulfur atom within the heterocyclic ring. This reaction pathway underscores the utility of 1,2,5-thiadiazoles as precursors to acyclic difunctional compounds.

Nucleophilic Addition to the C=N Double Bonds within the Ring

While nucleophilic attack at sulfur is common, the carbon atoms of the C=N double bonds within the 1,2,5-thiadiazole ring can also be susceptible to nucleophilic attack, particularly in activated systems. For 1,2,5-thiadiazole 1,1-dioxides, this mode of reactivity is well-documented. The strong electron-withdrawing effect of the sulfonyl group significantly enhances the electrophilicity of the ring carbons, facilitating the addition of a wide range of nucleophiles.

For non-oxidized 1,2,5-thiadiazoles, such as 3-phenyl-1,2,5-thiadiazole, this reaction is less common but can occur with sufficiently strong nucleophiles. The addition of amines and amides to 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide has been studied, revealing that these nucleophiles can add to the C=N double bond. researchgate.net While this specific example involves a dioxide derivative, it provides a model for the potential reactivity of the C=N bond in the non-oxidized ring system under appropriate conditions with suitable nucleophiles.

Functionalization Reactions Utilizing Grignard Reagents

The reaction of 1,2,5-thiadiazoles with Grignard reagents is multifaceted. As mentioned previously, a typical reaction pathway involves nucleophilic attack at the sulfur atom, which leads to ring cleavage. researchgate.netthieme-connect.de However, under certain conditions, Grignard reagents can be utilized for the functionalization of the thiadiazole ring.

In the case of 1,2,5-thiadiazole 1,1-dioxides, the C=N double bonds are activated towards addition by alkyl and aryl Grignard reagents. nih.gov This addition proceeds smoothly, although the resulting adducts can be unstable and are often used in subsequent reactions without purification, such as reduction with sodium borohydride to yield thiadiazolidine dioxides. nih.gov An aluminum chloride-catalyzed addition of aromatic nucleophiles to the C=N bond of 3,4-diphenyl-1,2,5-thiadiazole has also been successfully demonstrated. nih.govresearchgate.net While these examples focus on the dioxide derivative, they highlight the potential for Grignard reagents to act as carbon nucleophiles for the functionalization of the 1,2,5-thiadiazole ring system, particularly when the electrophilicity of the ring carbons is enhanced.

Redox Chemistry and Formation of Radical Anionic Species

The redox chemistry of 1,2,5-thiadiazoles is characterized by their ability to undergo reductive transformations, leading to either ring-cleaved products or saturated heterocyclic systems.

Reductive Transformations to 1,2-Diamino Compounds and Thiadiazolidines

The 1,2,5-thiadiazole ring can be reductively cleaved to afford 1,2-diamino compounds, which are valuable synthetic intermediates. This transformation typically requires the use of powerful reducing agents. researchgate.netthieme-connect.de Reagents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are commonly employed for the reductive cleavage of the 1,2,5-thiadiazole ring to the corresponding ortho-diamine moiety. researchgate.net For instance, the use of magnesium in methanol is effective for the ring cleavage of benzothiadiazoles, yielding benzene-1,2-diamines, and this method is compatible with sensitive functional groups. thieme-connect.de

The course of the reduction can be dependent on the reducing agent and the reaction conditions. While strong reducing agents tend to favor complete ring cleavage, milder conditions can lead to the formation of partially reduced species. For example, the reaction of 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides with Grignard reagents followed by stereoselective hydride reduction can generate unsymmetrical 1,2,5-thiadiazolidine 1,1-dioxides, which can then be converted to vicinal diamines. researchgate.net

| Starting Material Type | Reducing Agent/Conditions | Product Type | Reference |

|---|---|---|---|

| 1,2,5-Thiadiazole | Powerful reducing agents (e.g., LiAlH4, NaBH4) | 1,2-Diamino compound | researchgate.netthieme-connect.de |

| Benzothiadiazole | Mg in methanol | Benzene-1,2-diamine | thieme-connect.de |

| 3,4-Disubstituted 1,2,5-thiadiazole 1,1-dioxide | Grignard reagent followed by hydride reduction | 1,2,5-Thiadiazolidine 1,1-dioxide | researchgate.net |

Electrochemical Generation and Structural Characterization of Radical Anions

The electrochemical behavior of 1,2,5-thiadiazoles is significantly influenced by the oxidation state of the sulfur atom within the heterocyclic ring. Research into the electrochemical reduction of these compounds has largely centered on the 1,1-dioxide derivatives, which are considerably more susceptible to reduction than their parent non-oxidized counterparts.

Studies have demonstrated that 1,2,5-thiadiazole 1,1-dioxides are readily electroreduced at potentials ranging from -0.6 to -1.0 V versus a silver/silver ion (Ag/Ag+) reference electrode when measured in an acetonitrile (B52724) solvent. cdnsciencepub.comresearchgate.net In stark contrast, the parent non-1,1-dioxide heterocycles undergo reduction at much more negative potentials, around -2.5 V. cdnsciencepub.comresearchgate.net This pronounced difference highlights the strong electron-withdrawing nature of the sulfonyl group in the dioxide derivatives, which facilitates the acceptance of an electron to form a radical anion.

The electroreduction of 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide, a close structural analog of this compound, has been investigated in acetonitrile. This compound undergoes a two-step reduction process, first forming the radical anion (T•⁻) and subsequently the dianion (T²⁻) through two successive, reversible peaks. researchgate.net

The radical anions generated from 1,2,5-thiadiazole 1,1-dioxides have been structurally characterized using Electron Paramagnetic Resonance (EPR) spectroscopy. mdpi.com These studies provide insight into the stability and electronic structure of these species. The EPR spectra of these radical anions typically exhibit g-factors in the range of 2.002 to 2.009, which indicates that the unpaired electron is delocalized over the molecule. mdpi.com Furthermore, hyperfine coupling constants to the nitrogen atoms (aN) of the thiadiazole ring are observed to be around 2.5–4 Gauss, providing further evidence of the delocalization of the spin density onto the heterocyclic ring. mdpi.com

| Compound Class | Typical Reduction Potential (vs. Ag/Ag+) | EPR g-factor of Radical Anion | EPR Nitrogen Hyperfine Coupling (aN) |

|---|---|---|---|

| 1,2,5-Thiadiazole 1,1-dioxides | -0.6 to -1.0 V | 2.002–2.009 | ~2.5–4 G |

| Parent 1,2,5-Thiadiazoles | ca. -2.5 V | Not Reported in Sources | Not Reported in Sources |

Investigation of Tautomeric Forms and Acid-Base Properties

The acid-base properties of the 1,2,5-thiadiazole ring system are characterized by a generally weak basicity. isres.org This property is attributed to the inductive electron-withdrawing effect of the sulfur atom within the aromatic ring, which reduces the availability of the nitrogen lone pairs for protonation. isres.org

Tautomerism, the interconversion of structural isomers through proton migration, is a known phenomenon in certain substituted thiadiazoles. Specifically, thiadiazoles bearing hydroxyl, amino, or mercapto substituents are capable of existing in tautomeric forms. isres.orgnih.gov For instance, a hydroxy-substituted thiadiazole can exist in equilibrium with its keto tautomer, while mercapto-substituted derivatives can exhibit thiol-thione tautomerism. isres.orgresearchgate.net However, in the case of this compound, which lacks such functional groups, these common forms of tautomerism are not expected to occur.

While this compound itself does not possess acidic protons for typical acid-base or tautomeric equilibria, studies on related compounds illustrate the influence of the thiadiazole ring on adjacent atoms. The strong electron-withdrawing character of the 1,2,5-thiadiazole 1,1-dioxide ring, in particular, can induce acidity in neighboring C-H bonds. For example, in 3-methyl-4-phenyl-1,2,5-thiadiazole 1,1-dioxide, the protons on the alpha-carbon of the methyl group are acidic. mdpi.com In a basic environment, these protons can be abstracted to form a tautomeric thiadiazoline carbanion, demonstrating the powerful electronic effect of the sulfonyl group. mdpi.com

Advanced Structural Analysis and Spectroscopic Elucidation of 1,2,5 Thiadiazole Systems

Molecular Geometry, Planarity, and Symmetry Considerations

Quantitative Assessment of Aromaticity Indices and Electron Delocalization

The 1,2,5-thiadiazole (B1195012) ring is recognized for its high aromatic character and thermal stability. chemicalbook.com Aromaticity is a key concept that describes the increased stability of cyclic, planar molecules with a continuous system of delocalized π-electrons. This property can be quantified using various computational indices.

One of the most common methods for evaluating aromaticity is the Nucleus-Independent Chemical Shift (NICS), where large negative values inside the ring indicate aromatic character. mdpi.com While specific NICS values for 3-Phenyl-1,2,5-thiadiazole are not detailed in the provided sources, the parent 1,2,5-thiadiazole is considered a π-electron-excessive system, contributing to its aromatic nature. chemicalbook.com The delocalization of π-electrons is not confined to the thiadiazole ring but extends to the phenyl substituent, enhancing the stability of the molecule. nih.gov This electron delocalization is also responsible for the stability of radical anions formed from related 1,2,5-thiadiazole 1,1-dioxide systems, where the unpaired electron is spread over the entire aromatic system. mdpi.com

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods are essential for elucidating the structure and electronic properties of this compound.

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms in a molecule. For phenyl-substituted thiadiazoles, the signals for the phenyl protons typically appear in the aromatic region of the ¹H NMR spectrum (around 7.0-8.5 ppm).

In a study of 2-alkylthio-5-phenyl-1,3,4-thiadiazole, the phenyl group protons displayed two multiplets: one for the two ortho protons (δ 7.98-7.99 ppm) and another for the three meta and para protons (δ 7.5-7.6 ppm). tandfonline.com Similarly, for 4-(5-Phenyl-1,3,4-thiadiazol-2-yl)benzonitrile, the phenyl protons appear as a multiplet between δ 7.50-7.53 ppm and δ 8.00-8.03 ppm. semanticscholar.org

The ¹³C NMR spectrum provides insights into the carbon framework. For 2-alkylthio-5-phenyl-1,3,4-thiadiazole, the carbon atoms of the thiadiazole ring (C-2 and C-5) were assigned chemical shifts around δ 168.3 ppm and δ 166.2 ppm, respectively. tandfonline.com The phenyl carbons appear in the typical aromatic region (δ 120-140 ppm).

Table 1: Representative NMR Chemical Shifts (δ, ppm) for Phenyl-Thiadiazole Scaffolds

| Nucleus | Phenyl Protons (ortho) | Phenyl Protons (meta, para) | Thiadiazole Carbons | Phenyl Carbons | Reference |

| ¹H | 7.98 - 8.03 | 7.50 - 7.60 | - | - | tandfonline.comsemanticscholar.org |

| ¹³C | - | - | 166 - 169 | 128 - 134 | tandfonline.comsemanticscholar.org |

Infrared spectroscopy is used to identify the functional groups and vibrational modes within a molecule. The IR spectrum of a phenyl-thiadiazole derivative typically shows characteristic bands for both the aromatic phenyl ring and the heterocyclic thiadiazole ring.

Key vibrational bands include:

Ar-H stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region.

C=N stretching: The C=N stretching vibration within the thiadiazole ring usually appears in the 1615-1450 cm⁻¹ range. nih.gov

Aromatic C=C stretching: These vibrations from the phenyl ring occur in the 1600-1450 cm⁻¹ region.

C-S stretching: The C-S stretching vibration is generally weak and appears in the 750-600 cm⁻¹ range.

Table 2: Typical IR Absorption Bands for Phenyl-Thiadiazole Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| Aromatic C-H stretch | 3100 - 3024 | jocpr.com |

| C=N stretch (ring) | 1615 - 1500 | nih.govjocpr.com |

| Aromatic C=C stretch | 1604 - 1450 | semanticscholar.orgnih.gov |

| C-S stretch (ring) | 750 - 600 | researchgate.net |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenyl-thiadiazole compounds exhibit absorption bands in the UV region, corresponding to π→π* and n→π* electronic transitions.

For instance, 4-(5-Phenyl-1,3,4-thiadiazol-2-yl)benzonitrile shows a maximum absorption (λmax) at 309.0 nm in methanol. semanticscholar.org In a study of 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides, absorption maxima were observed in the ultraviolet region, around 240–280 nm in ethanol (B145695). mdpi.com The conjugation between the phenyl and thiadiazole rings leads to a bathochromic (red) shift of the absorption bands compared to the individual, unconjugated chromophores. This shift is sensitive to solvent polarity. nih.gov

Table 3: UV-Vis Absorption Data for Related Phenyl-Thiadiazole Compounds

| Compound | λmax (nm) | Solvent | Reference |

| 4-(5-Phenyl-1,3,4-thiadiazol-2-yl)benzonitrile | 309.0 | Methanol | semanticscholar.org |

| 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides | ~240-280 | Ethanol | mdpi.com |

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, providing definitive data on bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related structures provides valuable insights. For example, the SCXRD analysis of 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide confirmed that the thiadiazole moiety is nearly planar. hw.ac.uk In another study on 3-phenyl-1,4,2-dithiazole-5-thione, the inter-ring Csp²—Csp² bond length was found to be 1.4721 (14) Å. nih.gov The crystal packing of these molecules is often stabilized by a network of weak intermolecular interactions, such as C—H⋯S and C—H⋯N hydrogen bonds, as well as π–π stacking between aromatic rings. nih.govnih.gov Such studies are crucial for understanding the supramolecular chemistry and solid-state properties of these compounds.

Table 4: Representative Bond Lengths from SCXRD of a Related Phenyl-Heterocycle

| Bond | Bond Length (Å) | Compound | Reference |

| C(ring)-C(phenyl) | 1.4721 (14) | 3-phenyl-1,4,2-dithiazole-5-thione | nih.gov |

Theoretical and Computational Investigations of 1,2,5 Thiadiazoles

Density Functional Theory (DFT) Based Methodologies

DFT has become a standard method for studying thiadiazole derivatives, with the B3LYP hybrid functional being a popular and effective choice for yielding results that align well with experimental data. thieme-connect.de These computational approaches provide a detailed picture of the molecule's intrinsic properties from a quantum mechanical perspective.

The 1,2,5-thiadiazole (B1195012) ring is a planar system with C2v symmetry. researchgate.net Theoretical studies using DFT indicate that the 1,2,5-thiadiazole ring system is aromatic. researchgate.netresearchgate.net Its aromaticity, measured by the Bird aromaticity index (IA), is 84, with benzene (B151609) being the reference at 100. researchgate.net

Comparative computational studies have concluded that thiadiazoles, in general, exhibit a greater degree of aromatic character than other common five-membered heterocyclic compounds such as pyrrole (B145914), furan, and thiophene. researchgate.netsemanticscholar.org This enhanced aromaticity is a crucial factor influencing the stability and reactivity of the ring. However, this aromaticity is lost upon oxidation of the sulfur atom; the corresponding 1-oxide and 1,1-dioxide derivatives are considered non-aromatic or even antiaromatic. researchgate.net

A fundamental application of DFT is the optimization of the molecular geometry to find the most stable conformation of the compound. semanticscholar.org Following geometry optimization, the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are calculated. The energy difference between these orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability, as it relates to electron conductivity. jchemlett.com

For phenyl-substituted thiadiazoles, the HOMO is often located over the thiadiazole ring and associated substituents, representing the molecule's capacity to donate electrons. researchgate.netconicet.gov.ar The LUMO, conversely, indicates the ability to accept an electron and is frequently distributed across the phenyl and thiadiazole rings. nih.govum.edu.my The HOMO-LUMO energy gap is a key factor in designing molecules for applications in organic electronics, such as solar cells, where a low band gap is often desirable. semanticscholar.org

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Egap (eV) | Reference |

|---|---|---|---|---|---|

| 2,5-diphenyl-1,3,4-thiadiazole | DFT/B3LYP | -6.73 | -1.84 | 4.89 | acs.org |

| 2,5-bis(phenylethynyl)-1,3,4-thiadiazole | DFT/B3LYP | -6.31 | -2.73 | 3.58 | acs.org |

| 2-amino-5-phenyl-1,3,4-thiadiazole | DFT | -5.65 | -1.12 | 4.53 | mdpi.com |

| 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole | B3LYP/6-311++G(d,p) | -8.15 | -5.72 | 2.43 | conicet.gov.ar |

DFT calculations are employed to predict the electron affinity of thiadiazole derivatives, which is their ability to accept an electron. The 1,2,5-thiadiazole 1,1-dioxide derivatives, in particular, are noted as good electron acceptors. This property is crucial for the formation of radical anions.

Computational and experimental studies have shown that the reduction of 3,4-aryl-disubstituted 1,2,5-thiadiazole 1,1-dioxides leads to the formation of stable radical anions. For instance, the radical anion of phenanthro[9,10-c]-1,2,5-thiadiazole 1,1-dioxide has been found to be exceptionally stable in solution. This stability is enhanced by the delocalization of the unpaired electron's spin density over the aromatic system. thieme-connect.de The ability to form stable radical anions makes these compounds interesting candidates for building blocks in molecular materials with specific magnetic or conducting properties.

A detailed analysis of the molecular orbitals and the distribution of electronic charge provides a guide to the reactive sites within a molecule. Computational techniques such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to estimate the partial atomic charges on each atom in the molecule. conicet.gov.arnih.gov

These calculations reveal the electrophilic and nucleophilic sites. For example, in substituted 1,3,4-thiadiazoles, the sulfur and nitrogen heteroatoms are often identified as active sites. mdpi.com The distribution of the HOMO and LUMO orbitals across the molecule indicates the regions involved in electron donation and acceptance, respectively. Intramolecular charge transfer (ICT) from the thiadiazole ring to substituent groups, or vice-versa, can be quantified and is often linked to the molecule's biological or photophysical properties. conicet.gov.ar Furthermore, mapping the molecular electrostatic potential (MEP) provides a visual representation of the charge distribution, highlighting areas prone to electrophilic or nucleophilic attack.

Time-Dependent Density Functional Theory (TD-DFT) for Optoelectronic Property Prediction

To investigate the optical properties of 3-Phenyl-1,2,5-thiadiazole and related compounds, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. semanticscholar.org Based on the optimized ground-state geometry obtained from DFT, TD-DFT calculations can predict the vertical electronic excitation energies, corresponding absorption wavelengths (λmax), and the oscillator strengths of these transitions. semanticscholar.org

This methodology allows for the simulation of UV-visible absorption spectra, providing insights into the electronic transitions occurring within the molecule, which are typically π–π* or n–π* in nature. semanticscholar.orgresearchgate.net By comparing these predicted spectra with experimental results, researchers can validate their computational models and understand how structural modifications, such as the addition of different substituent groups, affect the optoelectronic properties. semanticscholar.org This predictive power is invaluable in the rational design of new materials for applications like organic light-emitting diodes (OLEDs) and fluorescent probes.

Computational Modeling of Reaction Mechanisms and Elucidation of Transition States

DFT calculations are a powerful tool for elucidating the step-by-step mechanisms of chemical reactions and for characterizing the high-energy transition states that connect reactants, intermediates, and products. For thiadiazole systems, this has been applied to understand various transformations.

One key area of study is the reactivity of the C=N double bonds in 1,2,5-thiadiazole 1,1-dioxides, which are susceptible to nucleophilic attack. thieme-connect.de Computational studies can model the addition of nucleophiles like alcohols or amines, identifying the reaction intermediates and calculating the energy barriers for each step. For example, a possible reaction mechanism and a common intermediate for the reduction of 3,4-aryl disubstituted 1,2,5-thiadiazole 1,1-dioxides have been proposed based on DFT calculations.

In another example, the mechanism for the photochemical ring contraction of 1,2,6-thiadiazines to form 1,2,5-thiadiazole 1-oxides was investigated computationally. The study proposed a pathway involving a [3+2] cycloaddition of singlet oxygen, followed by O-O bond cleavage and ring contraction in a single step. The free-energy profile was calculated, and the geometry of the rate-determining transition state was identified, providing a detailed picture of this complex transformation. Similarly, the ring-opening metathesis of a 2,3,5-substituted researchgate.netsemanticscholar.orgsemanticscholar.org-thiadiazole upon nucleophilic attack by a cysteine residue was studied using quantum chemistry calculations, revealing the transition state and the exergonic nature of the reaction. These theoretical investigations are crucial for understanding and predicting the chemical reactivity of the this compound scaffold.

Advanced Applications in Materials Science and Functional Materials

Strategic Incorporation into Polymeric Architectures

The integration of the 1,2,5-thiadiazole (B1195012) moiety into polymer backbones is a key strategy for creating functional materials with tailored properties. This incorporation is often achieved through copolymerization of donor and acceptor units to form conjugated polymers. koreascience.kr For instance, novel hyperbranched conjugated polymers have been synthesized containing moieties like triphenylamine (B166846) and benzo[c] ajchem-a.comaspur.rsresearchgate.netthiadiazole. researchgate.net The inclusion of the benzo[c] ajchem-a.comaspur.rsresearchgate.netthiadiazole unit into the hyperbranched polymer structure was found to induce a red-shift of the maximum absorption wavelength and enhance the solution-photoluminescence quantum yield, which indicates an extension of the polymer's conjugation length. researchgate.net

Similarly, new donor-acceptor (D-A) polymers have been synthesized where a fused π-conjugated tetracyclic dihydroindolo[3,2-b]indole (DINI) acts as the electron-rich donor and 5,6-bis(octyloxy)-4,7-di(thiophen-2-yl)benzo[c] ajchem-a.comaspur.rsresearchgate.netthiadiazole (OBTC8) serves as the electron-deficient acceptor moiety. koreascience.kr The introduction of alkoxy substituents onto the benzothiadiazole unit is a known method to improve the solubility of the resulting polymers in common organic solvents, which is crucial for their processability into thin films for electronic devices. koreascience.kr These examples highlight how the strategic placement of thiadiazole units within a polymer chain is used to fine-tune the material's optical and electronic characteristics for specific applications.

Role as Electron-Withdrawing Building Blocks in Organic Dyes and Optoelectronic Applications

The 1,2,5-thiadiazole nucleus is a potent electron-withdrawing group, a characteristic that is extensively exploited in the design of materials for optoelectronics. This electron-deficient nature is fundamental to creating molecules with significant intramolecular charge transfer (ICT) upon photoexcitation. imist.ma The benzo[c] ajchem-a.comaspur.rsresearchgate.netthiadiazole (BTD) core, flanked by other aromatic units, is a widely used building block for donor-acceptor (D-A) copolymers precisely because of its strong electron-withdrawing properties and synthetic versatility. Theoretical studies have confirmed that the lowest unoccupied molecular orbital (LUMO) of such molecules is often localized on the benzo ajchem-a.comaspur.rsresearchgate.netthiadiazole fragment, facilitating the ICT from donor parts of the molecule. imist.ma This principle is central to the development of organic dyes and materials for light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The creation of D-A materials is a cornerstone of modern organic electronics, and the 1,2,5-thiadiazole unit is a frequently used acceptor. The synthesis of these materials often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to link the thiadiazole-based acceptor with various electron-donating units. acs.orgnih.gov This approach allows for the construction of diverse molecular architectures, including D-A-D type compounds, D-π-A-π-D configurations, and complex D-A copolymers. rsc.orgmdpi.com

For example, D-A copolymers have been synthesized using 5,6-difluorobenzo[c] ajchem-a.comaspur.rsresearchgate.netthiadiazole as the acceptor unit and 9-(2-ethylhexyl)carbazole (B70396) or dibenzothiophene-5,5-dioxide as donor units. nih.gov In another case, a conjugated macrocycle was built by coupling 4,7-dibromobenzo[c] ajchem-a.comaspur.rsresearchgate.netthiadiazole with a phenylene-based donor. acs.org The resulting D-A structure exhibited a broad absorption band and yellow fluorescence, characteristic of such systems. acs.org The strategic combination of different donors and the thiadiazole acceptor allows for precise tuning of the material's band gap. Combining a strong donor with a powerful acceptor like 4,8-dithien-2-yl-2lambda(4)delta(2)-benzo[1,2-c;4,5-c']bis ajchem-a.comaspur.rsresearchgate.netthiadiazole has resulted in polymers with exceptionally low bandgaps. researchgate.net

| Material Type | Acceptor Unit | Donor Unit(s) | Synthesis Method | Key Property | Reference |

|---|---|---|---|---|---|

| D-A-D Compound | Benzothiadiazole | 9,9-dimethyl-9,10-dihydroacridine | DFT-guided synthesis | Fluorescence in orange-red range | rsc.org |

| D-A Copolymer (CP1) | 5,6-difluorobenzo[c] ajchem-a.comaspur.rsresearchgate.netthiadiazole | 9-(2-ethylhexyl)carbazole | Suzuki Coupling | Good thermal and oxidation stability | nih.gov |

| D-A Macrocycle | Benzo[c] ajchem-a.comaspur.rsresearchgate.netthiadiazole | ortho-Phenylene | Suzuki-Miyaura Coupling | Broad yellow emission (ΦFL = 23%) | acs.org |

| D-π-A-π-D Dye | ajchem-a.comaspur.rsresearchgate.netthiadiazolo[3,4-d]pyridazine | Carbazole | Suzuki Cross-Coupling | Fluorescence in near-infrared region | mdpi.com |

The tailored electronic properties of thiadiazole-based D-A materials make them highly suitable for use in organic electronic devices, particularly organic photovoltaic (OPV) cells. In the bulk heterojunction (BHJ) architecture of an OPV, a D-A polymer serves as the electron donor, blended with a fullerene derivative or a non-fullerene acceptor. koreascience.krtandfonline.com The goal is to use materials with broad absorption spectra and appropriate energy levels (HOMO/LUMO) to maximize light harvesting and efficient charge separation. koreascience.kr

Polymers incorporating the 1,2,5-thiadiazole scaffold have demonstrated promising performance in OPVs. For example, a nonfullerene acceptor based on naphtho[1,2-c:5,6-c′]bis ajchem-a.comaspur.rsresearchgate.netthiadiazole (NTz), when blended with the donor polymer P3HT, yielded a device with a power conversion efficiency (PCE) of 2.81%. researchgate.net In another study, a BHJ solar cell fabricated using the polymer PDINI-OBTC8 (containing a benzothiadiazole unit) as the donor and a fullerene acceptor achieved a PCE of 1.68%. koreascience.kr Further optimization of device architecture and material blending, such as incorporating a benzothiadiazole derivative into a polymer:fullerene blend, has led to reported PCEs exceeding 10%.

| Active Layer Material(s) | Thiadiazole Unit | Device Structure | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|---|

| PBDT-TS-DTNT-DT / PC61BM | Naphtho[1,2-c:5,6-c′]bis ajchem-a.comaspur.rsresearchgate.netthiadiazole | ITO/PFN/polymer:PC61BM/MoO3/Ag | 2.67% | tandfonline.com |

| PDINI-OBTC8 / PC71BM | 5,6-bis(octyloxy)-4,7-di(thiophen-2-yl)benzo[c] ajchem-a.comaspur.rsresearchgate.netthiadiazole | ITO/PEDOT:PSS/Polymer:PC71BM/LiF/Al | 1.68% | koreascience.kr |

| P3HT / NTz-Np | Naphtho[1,2-c:5,6-c′]bis ajchem-a.comaspur.rsresearchgate.netthiadiazole | Conventional OPV | 2.81% | researchgate.net |

Significance in Coordination Chemistry and Rational Ligand Design

Thiadiazoles represent a class of versatile and polyfunctional heterocyclic ligands in coordination chemistry. isres.orgresearchgate.net The presence of both nitrogen and sulfur heteroatoms provides multiple potential coordination sites for metal ions. jmaterenvironsci.com The lone pair electrons on the nitrogen and sulfur atoms, as well as the π-electron system of the ring, can engage in donor-acceptor interactions with the vacant d-orbitals of metal atoms. jmaterenvironsci.com This allows for the rational design of ligands that can form stable complexes with a wide range of metals.

For instance, the ajchem-a.comaspur.rsresearchgate.netthiadiazolo[3,4-f] koreascience.krajchem-a.comphenanthroline framework has been used as a ligand to create transition metal complexes. researchgate.net This design strategically separates the intermolecular interactions associated with the thiadiazole moiety from the electron spin properties of the coordinated metal ion. researchgate.net While research into the 1,2,3-thiadiazole (B1210528) isomer has shown it can act as a heme ligand that coordinates to the iron center in cytochrome P450, the binding mode is influenced by the specific architecture of the protein's active site. nih.gov The ability of the thiadiazole ring to act as a ligand is fundamental to creating new metal-organic frameworks and functional coordination compounds. isres.org

Investigation of Corrosion Inhibition Mechanisms Utilizing Thiadiazole Derivatives

Thiadiazole derivatives have been identified as a significant class of heterocyclic inhibitors for preventing the corrosion of metals, particularly mild and carbon steel in acidic environments. ajchem-a.comjmaterenvironsci.combohrium.com Their effectiveness stems from their ability to adsorb onto the metal surface, creating a protective barrier that hinders the electrochemical reactions responsible for corrosion. aspur.rsjmaterenvironsci.com

The mechanism of inhibition involves the adsorption of the thiadiazole molecules onto the metal. This adsorption can occur through two primary mechanisms: physisorption, which involves weaker van der Waals forces, and chemisorption, which involves the formation of stronger coordinate bonds between the inhibitor and the metal. ajchem-a.comaspur.rs The key molecular features enabling this adsorption are the lone pair electrons on the sulfur and nitrogen heteroatoms and the delocalized π-electrons of the aromatic system. ajchem-a.comjmaterenvironsci.com These features allow the molecule to coordinate with the vacant d-orbitals of iron atoms on the steel surface. jmaterenvironsci.com

Computational studies using Density Functional Theory (DFT) and molecular dynamic simulations have been employed to correlate the molecular structure of thiadiazole inhibitors with their inhibition efficiency. ajchem-a.com These studies have shown that a higher ability to donate electrons to the metal surface enhances inhibition. ajchem-a.com The adsorption energies calculated from these models are in good agreement with experimental results, confirming that the molecules adsorb on the metal surface, with the heteroatoms acting as the primary active sites. ajchem-a.com Experimental techniques have demonstrated that some novel thiadiazole derivatives can achieve corrosion inhibition efficiencies of over 95%. bohrium.com

| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Adsorption Mechanism | Reference |

|---|---|---|---|---|---|

| PAT (a thiadiazole derivative) | Mild Steel (Fe) | Acidic Solution | Ranked highest among 5 derivatives studied | Physical Adsorption | ajchem-a.com |

| (E)-N-(anthracen-9-ylmethylene)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine (A9CNPTDA) | Carbon Steel | 1M HCl | 98.04 | Obeys Langmuir Adsorption Isotherm | bohrium.com |

| N-(anthracen-9(10H)-ylidene)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine (ANNPTDA) | Carbon Steel | 1M HCl | 95.32 | Obeys Langmuir Adsorption Isotherm | bohrium.com |

| bis-thiadiazole derivatives (BTDs) | Mild Steel | Dilute HCl | >90 | Surface coverage by inhibitor molecules | jmaterenvironsci.com |

Biological Activity and Mechanistic Investigations of 1,2,5 Thiadiazoles Focused on in Vitro and Molecular Studies

Broad Overview of Pharmacological Potential as a Privileged Scaffold

The 1,2,5-thiadiazole (B1195012) ring is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms. nih.gov This structure is considered a privileged scaffold in medicinal chemistry due to its diverse and significant pharmacological potential. nih.govbenthamdirect.comingentaconnect.com Its mesoionic character allows compounds containing this moiety to readily cross cellular membranes and interact strongly with biological targets. researchgate.net The presence of a sulfur atom also contributes to high liposolubility, which can enhance pharmacokinetic properties and biological activity. nih.gov

Derivatives of 1,2,5-thiadiazole and its fused analogues have garnered increasing interest for their broad spectrum of biological activities. nih.govbenthamdirect.comingentaconnect.com These activities include antimicrobial, anti-inflammatory, anticancer, antihypertensive, anti-HIV, antileishmanial, and anticonvulsant properties. nih.govbenthamdirect.comingentaconnect.comresearchgate.net The versatility of the thiadiazole scaffold has led to the development of numerous derivatives with therapeutic potential across various disease areas. nih.govkuey.net

Characterization of Antimicrobial Activities (Antibacterial and Antifungal Effects)

Thiadiazole derivatives are recognized for their significant antimicrobial properties, encompassing both antibacterial and antifungal effects. kuey.net The thiadiazole nucleus is a key component in various compounds that exhibit potent activity against a range of microbial pathogens, including bacteria and fungi. kuey.net This has made them a focus of research aimed at addressing the growing problem of microbial resistance. kuey.net

Antibacterial Activity:

Derivatives of 1,2,5-thiadiazole have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. derpharmachemica.comscispace.com Studies have shown that certain thiadiazole derivatives exhibit minimum inhibitory concentration (MIC) values that are comparable or even superior to standard antibiotics. For instance, some synthesized thiadiazole compounds have shown potent activity against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and E. coli. derpharmachemica.com The introduction of specific substituents on the thiadiazole ring system has been shown to enhance antibacterial efficacy. derpharmachemica.comscispace.com

Antifungal Activity:

In addition to their antibacterial properties, 1,2,5-thiadiazole derivatives have also exhibited significant antifungal activity. nih.gov Research has highlighted their effectiveness against various fungal strains, including pathogenic fungi like Aspergillus niger and Candida albicans. derpharmachemica.comscispace.com Some derivatives have demonstrated antifungal activity greater than the standard drug itraconazole. The presence of oxygenated substituents on the phenyl ring attached to the thiadiazole moiety has been associated with increased antifungal action. scispace.com

The table below summarizes the antimicrobial activity of selected 1,2,5-thiadiazole derivatives from various studies.

| Derivative Class | Microorganism | Activity/Finding | Reference |

| 1,2,5-Thiadiazole derivatives | Gram-positive and Gram-negative bacteria, Fungi | Showed higher activity than standard drugs like itraconazole. | |

| Substituted thiadiazoles | Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, E. coli, Candida albicans, Aspergillus niger | Compounds with substituted phenyl rings, particularly with electron-withdrawing groups, showed potent activity. | derpharmachemica.com |

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives | S. aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Aspergillus niger, Candida albicans | Halogenated phenyl groups increased antibacterial activity, while oxygenated substituents provided antifungal activity. | scispace.com |

| Triazolo-thiadiazole derivatives | Gram-positive and Gram-negative bacteria | Exhibited significant antibacterial activity, with some compounds being more potent than ampicillin (B1664943) and streptomycin. | mdpi.com |

Elucidation of Anti-inflammatory Properties

Derivatives of the 1,2,5-thiadiazole scaffold have been investigated for their anti-inflammatory properties. researchgate.net These compounds are thought to exert their effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are key mediators in the inflammatory process.

Several studies have synthesized and evaluated various thiadiazole derivatives for their potential as anti-inflammatory agents. nih.govijcmas.comnih.gov For example, a series of 2,5-disubstituted-1,3,4-thiadiazoles were assessed for their anti-inflammatory effects in a carrageenan-induced rat paw edema model. ijcmas.com One compound, in particular, demonstrated significant anti-inflammatory activity, comparable to the standard drug used in the study. ijcmas.com Another study on novel 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles also reported significant in vitro anti-inflammatory activity for some of its derivatives. nih.gov Fused triazole-thiadiazole derivatives have also shown potent anti-inflammatory activities in a dose-dependent manner. nih.gov

The table below presents findings on the anti-inflammatory activity of specific thiadiazole derivatives.

| Derivative Class | Model/Assay | Key Finding | Reference |

| Thiadiazole compounds | General | May inhibit pro-inflammatory cytokines and COX enzymes. | |

| 2,5-disubstituted-1,3,4-thiadiazoles | Carrageenan-induced rat paw edema | One compound showed very good anti-inflammatory activity (51% paw edema inhibition). | ijcmas.com |

| 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles | In vitro anti-inflammatory assay | One derivative produced significant anti-inflammatory activity (72.5%) compared to ibuprofen (B1674241) (47.7%). | nih.gov |

| Fused 1,2,4-triazolo-thiadiazoles | Dose-dependent manner | Certain compounds showed potent anti-inflammatory activities. | nih.gov |

Examination of Anticancer Activities and Identification of Molecular Targets

The 1,2,5-thiadiazole scaffold is a key structural component in a variety of compounds that have demonstrated significant anticancer activity. nih.govareeo.ac.ir These derivatives have been shown to inhibit the proliferation of numerous cancer cell lines, including those of leukemia, melanoma, ovarian, breast, and prostate cancers. nih.gov

One notable derivative, anthra[2,1-c] nih.govnih.govthiadiazole-6,11-dione (NSC745885), has shown remarkable sensitivity against a panel of 60 cancer cell lines, with GI₅₀ values ranging from 0.16 to 7.71 μM for the most sensitive lines. nih.gov Another related compound, 4-(isopropylthio)anthra[1,2-c] nih.govnih.govthiadiazole-6,11-dione (NSC763968), was particularly effective against leukemia and prostate cancer cell lines, with GI₅₀ values between 0.18 and 1.45 μM. nih.gov

Molecular targets for some of these anticancer thiadiazole derivatives have been identified. For instance, NSC745885 has been found to target IKKβ. nih.gov Other thiadiazole derivatives have been investigated as inhibitors of tubulin polymerization, a crucial process in cell division. nih.gov Furthermore, there is research into 1,3,4-thiadiazole (B1197879) derivatives as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis, which is vital for tumor growth. rsc.org

The table below summarizes the anticancer activity and identified molecular targets of selected thiadiazole derivatives.

| Derivative | Cancer Cell Line(s) | Activity/Finding | Molecular Target(s) | Reference |

| Anthra[2,1-c] nih.govnih.govthiadiazole-6,11-dione (NSC745885) | Leukemia, melanoma, ovarian, breast, prostate, glioma | GI₅₀ values between 0.16 and 7.71 μM. | IKKβ | nih.gov |

| 4-(isopropylthio)anthra[1,2-c] nih.govnih.govthiadiazole-6,11-dione (NSC763968) | Leukemia, prostate cancer | GI₅₀ values ranging from 0.18 to 1.45 μM. | Not specified | nih.gov |

| Analogs of combretastatin (B1194345) A-4 containing 1,2,3-thiadiazole (B1210528) | Human myeloid leukemia HL-60, colon adenocarcinoma HCT-116 | Cytotoxic activity with IC₅₀ values from 13.4 to 86.6 nM. | Tubulin polymerization | nih.gov |

| 3-phenyl-2,3-dihydro-1,3,4-thiadiazole derivatives | MCF-7 (breast), HepG2 (liver) | Compound 14 showed IC₅₀ values of 0.04 μM and 0.18 μM, respectively. | VEGFR-2 | rsc.org |

Exploration of Other Reported Biological Activities

The pharmacological scope of 1,2,5-thiadiazole derivatives extends beyond antimicrobial, anti-inflammatory, and anticancer activities, encompassing a range of other significant biological effects. nih.govbenthamdirect.comingentaconnect.com

Antihypertensive Activity: Certain 1,3,4-thiadiazole derivatives have been synthesized and screened for their antihypertensive properties. nih.govacs.org Studies on 2-aryl-5-hydrazino-1,3,4-thiadiazoles revealed that compounds with a 2-substituted phenyl ring, such as the 2-methylphenyl and 2-ethylphenyl derivatives, were the most potent. nih.govacs.org Preliminary investigations suggest that their hypotensive action stems from a direct relaxant effect on vascular smooth muscle. nih.gov

Anti-HIV Activity: The 1,2,5-thiadiazole scaffold has been incorporated into non-nucleoside reverse transcriptase inhibitors (NNRTIs) with potent anti-HIV-1 activity. nih.gov Derivatives of 4-phenyl-1,2,5-thiadiazol-3-yl N,N-dialkylcarbamate (TDA) have been studied, with substitutions on the phenyl ring significantly impacting their efficacy. nih.gov For example, substituting the hydrogens at the 2- and 6-positions of the phenyl group with chlorines increased the anti-HIV-1 activity by over 100-fold. nih.gov These active compounds were also shown to inhibit the reverse transcriptase enzyme. nih.gov

Antileishmanial Activity: The 1,2,5-thiadiazole scaffold is considered a promising basis for the development of new antileishmanial agents. nih.govbenthamdirect.comingentaconnect.comnih.gov Research has focused on designing and synthesizing thiadiazole derivatives to combat Leishmania parasites, which are responsible for leishmaniasis. nih.gov One study on imidazo[2,1-b] nih.govkuey.netnih.govthiadiazole derivatives found that one compound was the most effective against both Leishmania infantum and Leishmania tropica promastigotes. bohrium.com

Anticonvulsant Activity: Various thiadiazole derivatives have been investigated for their anticonvulsant potential. nih.govcore.ac.ukderpharmachemica.com For instance, a series of 2,5-disubstituted-1,3,4-thiadiazoles showed protection against pentylenetetrazole-induced convulsions in mice. nih.gov Another study on newly synthesized 1,2,4-thiadiazoles demonstrated protection against maximal electroshock-induced seizures. nih.gov The search for new anticonvulsant agents with improved efficacy and lower toxicity remains an active area of research for thiadiazole chemistry. nih.govcore.ac.uk

| Biological Activity | Derivative Class/Compound | Key Finding | Reference |

| Antihypertensive | 2-aryl-5-hydrazino-1,3,4-thiadiazoles | 2-methylphenyl and 2-ethylphenyl derivatives were most potent due to direct vasodilation. | nih.govacs.org |

| Anti-HIV | 4-(2,6-dichlorophenyl)-1,2,5-thiadiazol-3-yl N-methyl-N-alkylcarbamates | Inhibited HIV-1 replication in the nanomolar concentration range. | nih.gov |

| Antileishmanial | Imidazo[2,1-b] nih.govkuey.netnih.govthiadiazole derivatives | Compound 5 was most effective against Leishmania infantum and Leishmania tropica. | bohrium.com |

| Anticonvulsant | 2,5-disubstituted-1,3,4-thiadiazoles | One compound provided 90% protection against pentylenetetrazole-induced convulsions. | nih.gov |

| Anticonvulsant | 3-aryl amino/amino-4-aryl-5-imino-Δ²-1,2,4-thiadiazoles | All tested compounds showed protection from maximal electroshock-induced seizures. | nih.gov |

Concluding Remarks and Prospective Research Directions

Identification of Current Research Gaps and Methodological Challenges in 3-Phenyl-1,2,5-thiadiazole Chemistry

Despite significant progress, several gaps and challenges persist in the comprehensive understanding and application of this compound and its analogues.

Synthetic Methodologies: A primary challenge lies in the development of versatile and efficient synthetic routes. While general systems for creating the 1,2,5-thiadiazole (B1195012) ring exist, such as the reaction of aliphatic α-diamines with sulfur halides, these methods can lack the specificity required for producing a diverse array of substituted derivatives like this compound. google.comacs.org The synthesis of unsymmetrically substituted 1,2,4-thiadiazoles has been noted as a challenge for organic chemists, a difficulty that extends to the 1,2,5-isomer. isres.org Ring transformation reactions, for instance from isoxazoles or other heterocyclic systems, represent an alternative approach, but these can suffer from low yields or require specific, sometimes harsh, reaction conditions. mdpi.com There is a clear need for new synthetic strategies that offer high yields, broad substrate scope, and precise control over substitution patterns, especially for creating complex derivatives for applications in medicinal chemistry and materials science.

Reactivity and Mechanistic Understanding: The chemical properties of many 1,2,5-thiadiazole derivatives, particularly the S-oxidized forms like 1,2,5-thiadiazole 1,1-dioxides, are not fully explored. isres.orgcdnsciencepub.com The 1,2,5-thiadiazole 1,1-dioxide ring is known to be highly susceptible to nucleophilic attack at its C=N double bonds. mdpi.com For example, 3-methyl-4-phenyl-1,2,5-thiadiazole 1,1-dioxide readily reacts with ethanol (B145695). cdnsciencepub.com However, the resulting adducts can be unstable, complicating their isolation and further use. mdpi.com A deeper mechanistic understanding of these reactions, including their kinetics and the stability of intermediates, is required. cdnsciencepub.com Furthermore, the full range of reactions for the non-oxidized this compound ring remains to be systematically investigated.

Characterization and Structure-Property Relationships: Methodological challenges also exist in the characterization of certain derivatives. For instance, some 1,2,5-thiadiazole 1,1-dioxides exhibit low solubility in common deuterated solvents, which complicates analysis by 13C NMR spectroscopy. mdpi.com While standard spectroscopic techniques are routinely applied, a significant research gap exists in correlating the fine details of molecular structure with emergent physical and biological properties. researchgate.net Establishing robust structure-property relationships through a combination of advanced spectroscopic analysis and theoretical methodologies like Density Functional Theory (DFT) is crucial for the rational design of new functional molecules. mdpi.comresearchgate.net

Delineation of Emerging Areas for Future Scientific Investigation

The existing challenges in the chemistry of this compound directly inform the most promising directions for future research. The unique electronic properties and structural rigidity of the thiadiazole ring position it as a valuable scaffold for innovation in several scientific fields.

Advanced Materials Science: A major emerging frontier is the application of 1,2,5-thiadiazole derivatives in materials science. mdpi.comisres.orgmdpi.com The electron-accepting nature of the thiadiazole ring makes it an excellent building block for organic electronic materials. Future investigations are likely to focus on incorporating the this compound moiety into larger, conjugated systems for use in organic optoelectronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics. mdpi.comworldscientific.com Fused systems, such as benzo[1,2-c;4,5-c′]bis mdpi.comresearchgate.networldscientific.comthiadiazole (BBT), have shown intriguing properties like open-shell biradical character, suggesting that novel phenyl-substituted fused thiadiazoles could lead to materials with unique electronic and magnetic functionalities. worldscientific.com

Medicinal Chemistry and Drug Discovery: The 1,2,5-thiadiazole core is a recognized pharmacophore, famously present in the beta-blocker drug Timolol. mdpi.comresearchgate.net Future research should aim to expand the therapeutic utility of this scaffold. A key direction will be the design and synthesis of novel this compound derivatives as potential inhibitors for a wide range of biological targets. researchgate.net Given the prevalence of the phenyl group in bioactive molecules, conjugating it with the thiadiazole ring offers a promising strategy for developing new classes of drugs, potentially targeting areas like cancer, inflammation, or infectious diseases. isres.orgmdpi.com The study of fused analogues is considered a particularly fast-growing area of interest for biomedical applications. researchgate.net

Coordination Chemistry and Catalysis: The presence of nitrogen and sulfur heteroatoms makes the 1,2,5-thiadiazole ring a versatile ligand for coordinating with metal ions. isres.orgresearchgate.net This opens up avenues in the field of coordination chemistry. Future work could explore the synthesis and characterization of metal complexes featuring this compound as a ligand. Such complexes could exhibit interesting magnetic, electronic, or catalytic properties. mdpi.comresearchgate.net The development of thiadiazole-based catalysts for various organic transformations is a largely untapped but potentially fruitful area of investigation.

Exploration of S-Oxidized Analogues: The chemistry of 1,2,5-thiadiazole 1,1-dioxides is a particularly rich field for future exploration. mdpi.comresearchgate.net Their unique reactivity and strong electron-withdrawing nature make them valuable synthetic intermediates and functional molecules in their own right. cdnsciencepub.commdpi.com Prospective research includes their use in constructing persistent organic radicals for molecular magnetism and their application as building blocks for novel polymers and functional materials. mdpi.comresearchgate.net A systematic study of their reaction chemistry will undoubtedly uncover new synthetic transformations and applications.

Q & A

Q. Q1. What are the standard synthetic protocols for preparing 3-phenyl-1,2,5-thiadiazole derivatives?

A1. this compound derivatives are typically synthesized via cyclization reactions using aryl amines, aldehydes, or thioamides under controlled conditions. For example, coupling reactions with benzimidazole or triazole moieties involve Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in solvents like DMF or THF, with purification via column chromatography . Key steps include optimizing catalyst loading (e.g., 10 mol% CuI) and reaction time (12–24 hrs). Structural validation is performed using IR (C–N/C–S stretches at 1350–1450 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.0–8.5 ppm), and elemental analysis (≤0.3% deviation from theoretical values) .

Advanced Reactivity and Functionalization

Q. Q2. How do substituents on the phenyl ring influence the reactivity of this compound?

A2. Electron-withdrawing groups (e.g., –NO₂, –CN) at the para position enhance electrophilic substitution reactions by polarizing the thiadiazole core. For instance, 3-hydroxy-4-cyano derivatives exhibit increased electrophilicity at the C4 position, enabling nucleophilic attacks (e.g., amidation or sulfonation) . In contrast, electron-donating groups (e.g., –OCH₃) stabilize tautomeric forms (NH vs. OH), as shown by NBO analysis (N2 charges: –0.45 for NH vs. –0.38 for OH tautomers) . Computational studies (B3LYP/6-31G*) and solvent polarity (ε > 15) further modulate reactivity, favoring NH tautomers in polar media .

Analytical Challenges in Structural Confirmation

Q. Q3. What analytical methods resolve ambiguities in distinguishing tautomeric forms of 3-hydroxy-1,2,5-thiadiazole derivatives?

A3. Tautomerism is resolved via:

- IR Spectroscopy : NH stretches (3300–3400 cm⁻¹) vs. OH stretches (3200–3600 cm⁻¹).

- NMR Titration : pH-dependent shifts in OH protons (e.g., D₂O exchange experiments).

- Computational Modeling : ΔG calculations (NH tautomers are ~2–5 kcal/mol more stable in gas phase) and dipole moment analysis (μ = 4.06 D for NH vs. 3.89 D for OH in water) .

- X-ray Crystallography : Definitive confirmation via bond-length analysis (N–H vs. O–H distances) .

Advanced Applications in Medicinal Chemistry

Q. Q4. How is this compound utilized in PET ligand development?

A4. The core structure is functionalized for norepinephrine transporter (NET) targeting. For example, (S)-1-(4-amino-3-hydroxybutyl)-3-phenyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide (HAPTHI) is synthesized via stereoselective routes (e.g., Neill et al.’s method), with [¹¹C]methylation for radiolabeling . Critical parameters include chiral purity (>99% ee via HPLC) and stability under physiological conditions (pH 7.4, 37°C) .

Computational Modeling for Drug Design

Q. Q5. What computational strategies predict the binding affinity of this compound derivatives to biological targets?

A5. Molecular docking (AutoDock Vina) and MD simulations (AMBER) are used to assess interactions. For example, this compound derivatives show π-π stacking with tyrosine residues (e.g., Tyr152 in α-glucosidase) and hydrogen bonding (e.g., Thr307) . Binding energies (ΔG ~ –9.5 kcal/mol) correlate with IC₅₀ values (µM range) in enzymatic assays .

Solvent Effects on Stability and Reactivity

Q. Q6. How does solvent polarity influence the stability of this compound derivatives?

A6. Polar solvents (e.g., DMSO, ε = 47.2) stabilize NH tautomers by 3–5 kcal/mol compared to non-polar solvents (e.g., toluene, ε = 2.4) due to enhanced dipole-dipole interactions . PCM/B3LYP calculations show solvation energy (ΔG_solv) decreases by 10–15% in polar media, favoring electrophilic substitution at C4 .

Synthetic Optimization for Scale-Up

Q. Q7. What strategies mitigate byproduct formation during large-scale synthesis of this compound derivatives?

A7. Key approaches include:

- Catalyst Screening : CuI/DBU systems reduce side reactions (e.g., over-oxidation) .

- Solvent Selection : THF minimizes polymerization vs. DMF.

- Temperature Control : Maintaining 60–80°C prevents thermal decomposition .

- In-line Analytics : HPLC-MS monitors intermediate purity (>95%) .

Safety and Handling Protocols

Q. Q8. What safety precautions are critical when handling this compound intermediates?

A8. Follow OSHA/NIOSH guidelines:

- PPE : Nitrile gloves, UV-protective goggles, and Type II respirators .

- Ventilation : Use fume hoods for reactions releasing H₂S or NH₃.

- Waste Disposal : Neutralize acidic/byproduct streams (pH 6–8) before incineration .

Data Contradictions in Literature

Q. Q9. How to reconcile conflicting reports on the biological activity of this compound derivatives?

A9. Discrepancies arise from:

- Assay Variability : Cell-line specificity (e.g., HEK293 vs. HeLa) .

- Purity Issues : HPLC-MS confirms >98% purity to exclude false positives .

- Tautomeric Bias : Activity differences between NH/OH forms (IC₅₀ varies by 10–20%) .

Future Research Directions

Q. Q10. What underexplored applications exist for this compound in materials science?

A10. Potential areas include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products